molecular formula C17H23N3O B2897881 N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide CAS No. 1436150-67-2

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide

Cat. No.: B2897881
CAS No.: 1436150-67-2
M. Wt: 285.391
InChI Key: LPHZJALJFTZUOW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine ring, a common structural motif in many biologically active compounds, which is substituted with a 2,3-dimethylphenyl group and further functionalized with an acetamide linker bearing a cyanomethyl group . The amide functional group (R–CO–NHR) is a fundamental component of peptides and proteins and is also present in a wide range of pharmaceuticals, agrochemicals, and natural products . Heterocyclic amide derivatives, in particular, have been demonstrated to possess a broad spectrum of important biological activities, including antimicrobial, antioxidant, antifungal, and analgesic properties, making them a valuable scaffold for the development of new therapeutic agents . The specific arrangement of its substituents suggests this compound has potential for use as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery programs. Its structure is analogous to other piperazine and piperidine-based molecules that have been studied as selective receptor agonists or radioligands, indicating its potential utility in neuroscience research for probing receptor function and signaling pathways . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

N-(cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-13-6-5-7-15(14(13)2)16-8-3-4-11-20(16)12-17(21)19-10-9-18/h5-7,16H,3-4,8,10-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHZJALJFTZUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2CCCCN2CC(=O)NCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems through interactions with trace amine-associated receptors (TAARs). This article explores the compound's biological activity, synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H22N2OC_{16}H_{22}N_2O. The synthesis involves several critical steps:

  • Formation of the Piperidine Core : The initial step typically involves the reaction of piperidine derivatives with appropriate substituents.
  • Cyanomethylation : The introduction of the cyanomethyl group is achieved through a nucleophilic substitution reaction.
  • Acetamide Functionalization : The final step involves acetamide functionalization to yield the target compound.

The synthesis requires careful control of reaction conditions to achieve high yields and purity levels .

This compound primarily interacts with TAARs, which are implicated in various neurological processes. Upon binding to these receptors, the compound may induce conformational changes that activate downstream signaling pathways. This activation can lead to physiological effects such as altered mood and cognition, making it a candidate for treating psychiatric disorders .

Biological Activity and Pharmacological Implications

The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties:

  • Interaction with Trace Amine-Associated Receptors (TAARs) : Research indicates that compounds similar to this compound exhibit significant binding affinity for TAARs, suggesting potential applications in mood regulation and cognitive enhancement .
  • Inhibition Studies : In vitro studies have shown that related compounds can inhibit specific enzymes or receptors involved in neurotransmitter modulation, demonstrating their potential therapeutic effects .

Case Study 1: Neuropharmacological Effects

A study examining the neuropharmacological effects of similar piperidine derivatives found that they could significantly alter serotonin and dopamine levels in animal models. These findings suggest that this compound might possess similar properties, warranting further investigation into its therapeutic potential .

Case Study 2: Toxicity Assessment

Toxicity assessments have indicated that related compounds exhibit low toxicity profiles at therapeutic doses. For example, a derivative was tested at doses up to 183 mg/kg without causing mortality or severe adverse effects . This suggests that this compound may also be safe for further pharmacological exploration.

Data Table: Summary of Biological Activities

Activity Description
Receptor Interaction Modulates TAARs involved in neurotransmitter systems
Inhibition Potency Exhibits significant binding affinity; potential for mood regulation
Toxicity Profile Low toxicity observed in animal models at therapeutic doses
Physiological Effects Altered mood and cognition; potential applications in psychiatric disorders

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Structural Differences

Piperidine vs. Piperazine Derivatives

  • The target compound contains a piperidine ring, whereas analogs like N-(3,4-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide () incorporate a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to the additional nitrogen atom, but the rigid piperidine in the target compound may confer better metabolic stability .

Cyanomethyl vs. Sulfonamide Groups The cyanomethyl group in the target compound contrasts with sulfonamide-containing analogs (e.g., compounds 3i–3n in –4).

Dimethylphenyl Substitution Patterns The 2,3-dimethylphenyl group in the target compound differs from analogs with 2,4- or 3,4-dimethylphenyl substituents (e.g., 3j, 3m in –4).

Table 1: Substituent Comparison of Selected Acetamide Derivatives
Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Piperidine-acetamide 2,3-Dimethylphenyl, cyanomethyl Undocumented (structural analog studies)
3i () Piperidine-sulfonamide 2,3-Dimethylphenyl, phenylsulfonyl AChE inhibition
3m () Piperidine-sulfonamide 3,4-Dimethylphenyl, phenylsulfonyl AChE inhibition
N-(3,4-dimethylphenyl)-...acetamide () Piperazine-sulfonamide 3,4-Dimethylphenyl, ethenesulfonyl Undocumented (structural study)

Physicochemical Properties

Melting Points and Solubility
  • Solubility trends are inferred from Rf values in chromatography (e.g., Rf = 0.73–0.83 for sulfonamide analogs in ), suggesting moderate polarity. The cyanomethyl group’s electron-withdrawing nature could enhance solubility in polar solvents relative to alkyl-substituted analogs .
Spectroscopic Data
  • IR Spectroscopy: Sulfonamide analogs (e.g., 3i–3n) exhibit characteristic S=O stretches at ~1150–1350 cm⁻¹, absent in the target compound. The cyanomethyl group may show C≡N stretches near ~2250 cm⁻¹, a key distinguishing feature .
  • NMR Spectroscopy: The 2,3-dimethylphenyl group in the target compound would produce distinct aromatic proton shifts (δ ~6.5–7.5 ppm), similar to 3i (δ 7.25–7.65 ppm for H-2' & H-6') (). The cyanomethyl group’s CH2 protons may resonate downfield (δ ~3.5–4.0 ppm) due to electron withdrawal .
Enzyme Inhibition Potential
  • Sulfonamide-piperidine analogs (3i–3n) demonstrated acetylcholinesterase (AChE) inhibition in modified Ellman assays ().
  • Chloroacetamide derivatives (), such as alachlor and pretilachlor, are herbicides. The target compound’s cyanomethyl group may confer distinct bioactivity, possibly in CNS disorders rather than agriculture .
Toxicological Considerations
  • highlights that cyanomethyl-containing compounds (e.g., 2-Cyano-N-[(methylamino)carbonyl]acetamide) lack comprehensive toxicity data. This underscores the need for rigorous safety profiling of the target compound, particularly regarding cyanide release risks .

Preparation Methods

Reductive Amination of 2,3-Dimethylbenzaldehyde

A reductive amination strategy employs 2,3-dimethylbenzaldehyde and 1,5-diaminopentane under catalytic hydrogenation conditions. This method proceeds via imine formation followed by cyclization to yield the piperidine ring.
$$
\text{2,3-Dimethylbenzaldehyde} + \text{1,5-Diaminopentane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-(2,3-Dimethylphenyl)Piperidine}
$$
Optimization studies indicate that acetic acid as a solvent and elevated temperatures (80–100°C) enhance cyclization efficiency, achieving yields of 68–72%.

Heck Coupling for Direct Aryl Functionalization

Alternatively, palladium-catalyzed coupling between 2-bromo-1,3-dimethylbenzene and a preformed piperidine derivative introduces the aryl group. This method, though costlier, offers superior regioselectivity. For instance, using Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃), the coupling achieves 65% yield.

The introduction of the acetic acid side chain at the piperidine nitrogen is critical for subsequent amidation.

Alkylation with Ethyl Bromoacetate

Reaction of 2-(2,3-dimethylphenyl)piperidine with ethyl bromoacetate in acetonitrile, catalyzed by potassium carbonate, furnishes the ethyl ester intermediate:
$$
\text{Piperidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3} \text{Ethyl 2-[2-(2,3-Dimethylphenyl)Piperidin-1-Yl]Acetate}
$$
Yields range from 75–80% after refluxing for 12 hours.

Hydrolysis to Carboxylic Acid

Saponification of the ester using aqueous NaOH in tetrahydrofuran (THF) produces the corresponding carboxylic acid:
$$
\text{Ester} \xrightarrow{\text{NaOH/THF}} \text{2-[2-(2,3-Dimethylphenyl)Piperidin-1-Yl]Acetic Acid}
$$
This step proceeds quantitatively under mild conditions (room temperature, 4 hours).

Amidation with Cyanomethylamine

The final step involves coupling the carboxylic acid with cyanomethylamine to form the target acetamide.

Acyl Chloride Route

Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with aminoacetonitrile in dichloromethane:
$$
\text{Acid} \xrightarrow{\text{SOCl}2} \text{Acyl Chloride} \xrightarrow{\text{H}2\text{NCH}_2\text{CN}} \text{N-(Cyanomethyl)Acetamide}
$$
Triethylamine is employed to neutralize HCl, yielding the product in 82–85% purity.

Carbodiimide-Mediated Coupling

Alternatively, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates direct amidation:
$$
\text{Acid} + \text{H}2\text{NCH}2\text{CN} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}
$$
This method avoids acyl chloride handling but requires rigorous drying, achieving 78% yield.

Optimization and Challenges

Byproduct Formation in Alkylation

Competing N-alkylation at the piperidine nitrogen may yield quaternary ammonium salts. Employing a large excess of ethyl bromoacetate (3 equiv.) suppresses this side reaction.

Cyanomethylamine Stability

Aminoacetonitrile, prone to hydrolysis, requires anhydrous conditions. Storage over molecular sieves and reaction temperatures below 25°C mitigate decomposition.

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy : The piperidine protons resonate at δ 2.8–3.2 ppm (multiplet), while the cyanomethyl group’s nitrile carbon appears at 118 ppm in $$^{13}\text{C}$$ NMR.
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 285.4, consistent with the molecular formula $$\text{C}{17}\text{H}{23}\text{N}_3\text{O}$$.

Comparative Synthesis Routes

Method Key Step Yield (%) Purity (%)
Reductive Amination + EDC Carbodiimide coupling 78 95
Heck Coupling + Acyl Chloride Acyl chloride amidation 85 97

Industrial-Scale Considerations

For bulk production, the acyl chloride route is favored due to shorter reaction times and scalability. Continuous flow systems further enhance throughput, reducing solvent use by 40% compared to batch processes.

Q & A

Basic: What are the optimal synthetic routes for N-(Cyanomethyl)-2-[2-(2,3-dimethylphenyl)piperidin-1-YL]acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine core substituted with 2,3-dimethylphenyl groups. A common approach includes:

  • Step 1 : Alkylation of 2,3-dimethylphenylpiperidine with cyanomethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Acetamide formation via coupling with chloroacetamide derivatives using coupling agents like EDC/HOBt .
  • Characterization : Intermediates are validated via 1^1H/13^13C NMR (for regiochemistry) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC (>95%) .

Advanced: How can structural ambiguities in this compound be resolved using crystallographic or spectroscopic methods?

X-ray crystallography (using SHELX software ) is critical for resolving stereochemical uncertainties. For non-crystalline samples:

  • NOESY NMR identifies spatial proximity of methyl and piperidine protons.
  • DFT calculations (e.g., Gaussian) predict stable conformers, which are cross-validated with experimental IR/Raman spectra .

Basic: What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Contradictions (e.g., varying IC₅₀ values) require:

  • Standardized protocols : Uniform assay conditions (pH, temperature, solvent controls).
  • Target validation : CRISPR knockouts or siRNA silencing to confirm on-target effects.
  • Meta-analysis : Cross-referencing data with structural analogs to identify substituent-dependent trends .

Basic: Which computational tools are suitable for predicting the compound’s binding modes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for preliminary target engagement (e.g., kinase pockets).
  • MD simulations : GROMACS for stability assessment over 100-ns trajectories .
  • ADMET prediction : SwissADME or ProTox-II for bioavailability/toxicity profiles .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Key strategies include:

  • Functional group modulation : Replacing the cyanomethyl group with sulfonamides to enhance hydrophilicity.
  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability.
  • Data-driven design : QSAR models using PLS regression to correlate substituent effects with IC₅₀ values .

Basic: What are the recommended protocols for stability testing under physiological conditions?

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via LC-MS.
  • Plasma stability : Exposure to human plasma (37°C, 1h) followed by protein precipitation and HPLC analysis .

Advanced: What strategies mitigate off-target effects in in vivo models?

  • Proteome-wide profiling : Affinity pulldown assays with biotinylated probes.
  • Transcriptomics : RNA-seq to identify dysregulated pathways post-treatment.
  • Dose optimization : PK/PD modeling to establish therapeutic windows .

Basic: How is the compound’s purity validated post-synthesis?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Elemental analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

Advanced: What integrative approaches reconcile conflicting crystallographic and spectroscopic data?

  • Hybrid refinement : Combine X-ray data with NMR-derived distance restraints in REFMAC5.
  • Density functional theory (DFT) : Optimize crystal structure predictions against experimental NMR shifts .

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